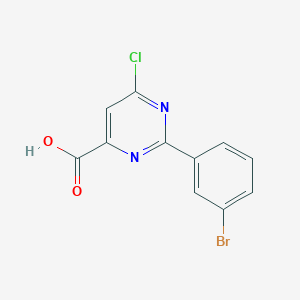
2,7-Dibromo-9-propan-2-ylfluoren-9-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is an organic compound that belongs to the class of fluorenols It is characterized by the presence of two bromine atoms at positions 2 and 7, and a propan-2-yl group at position 9 of the fluorene backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol typically involves the bromination of fluorene derivatives. One common method is the bromination of 9-propan-2-ylfluoren-9-ol using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like chloroform or carbon tetrachloride at room temperature. The reaction conditions need to be carefully controlled to ensure selective bromination at the 2 and 7 positions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as recrystallization and chromatography further enhances the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
2,7-Dibromo-9-propan-2-ylfluoren-9-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 9 can be oxidized to form a ketone.
Reduction: The bromine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups such as amino or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or alkyl halides are used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: 2,7-Dibromo-9-propan-2-ylfluoren-9-one.
Reduction: 2,7-Dihydro-9-propan-2-ylfluoren-9-ol.
Substitution: 2,7-Diamino-9-propan-2-ylfluoren-9-ol or 2,7-Dialkyl-9-propan-2-ylfluoren-9-ol.
Applications De Recherche Scientifique
2,7-Dibromo-9-propan-2-ylfluoren-9-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: It serves as a fluorescent probe for studying biological processes and interactions.
Industry: Used in the production of advanced materials such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 2,7-Dibromo-9-propan-2-ylfluoren-9-ol involves its interaction with specific molecular targets. The bromine atoms and the hydroxyl group play crucial roles in its reactivity. The compound can form hydrogen bonds and halogen bonds with target molecules, influencing their structure and function. These interactions can modulate various biochemical pathways, making the compound useful in different applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,7-Dibromo-9-fluorenone: Similar structure but lacks the propan-2-yl group and hydroxyl group.
2,7-Dibromo-9H-fluoren-9-one: Another similar compound with a ketone group instead of a hydroxyl group.
2,7-Dibromo-9-methylfluoren-9-ol: Similar but with a methyl group instead of a propan-2-yl group.
Uniqueness
2,7-Dibromo-9-propan-2-ylfluoren-9-ol is unique due to the presence of both bromine atoms and the propan-2-yl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C16H14Br2O |
|---|---|
Poids moléculaire |
382.09 g/mol |
Nom IUPAC |
2,7-dibromo-9-propan-2-ylfluoren-9-ol |
InChI |
InChI=1S/C16H14Br2O/c1-9(2)16(19)14-7-10(17)3-5-12(14)13-6-4-11(18)8-15(13)16/h3-9,19H,1-2H3 |
Clé InChI |
RCFRPKOOLHOVMN-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1(C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


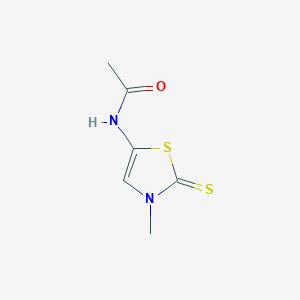
![4-[4-(4-Methylpyridin-2-yl)phenyl]morpholine](/img/structure/B13872552.png)
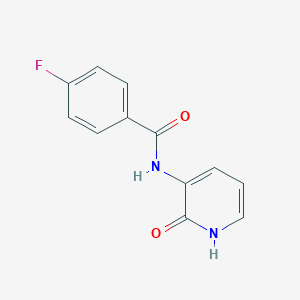
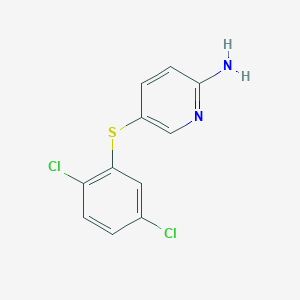
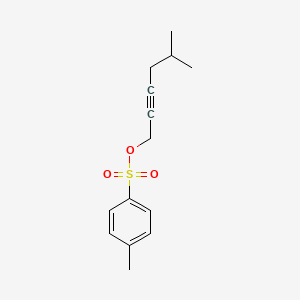
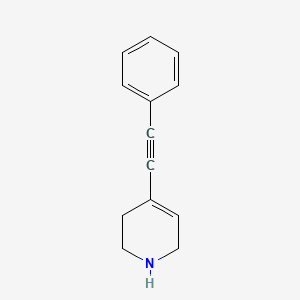


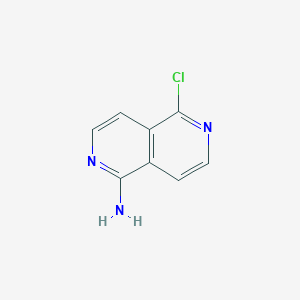

![4-[4-(1H-pyrrolo[2,3-b]pyridin-2-yl)phenyl]sulfonylmorpholine](/img/structure/B13872596.png)
![5,8-dichloro-1-iodo-3-(tetrahydro-2H-pyran-4-yl)imidazo[1,5-a]pyrazine](/img/structure/B13872598.png)
